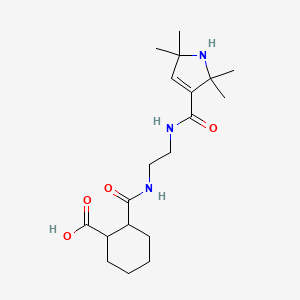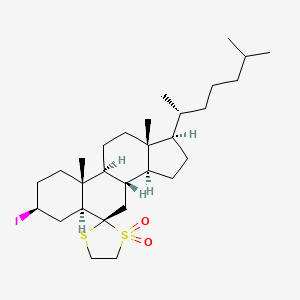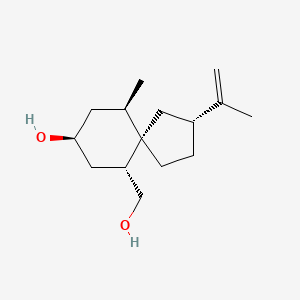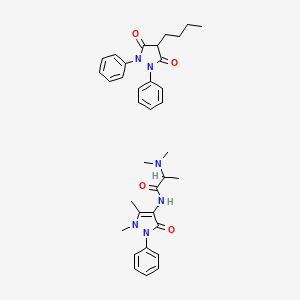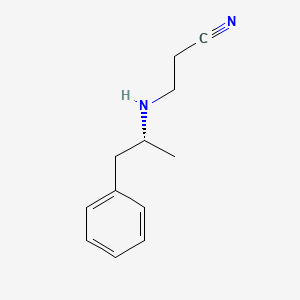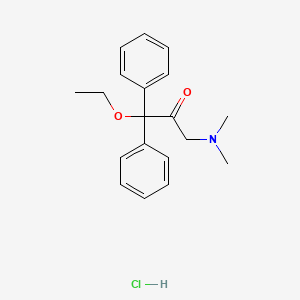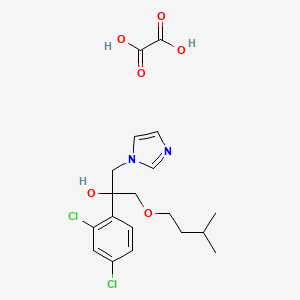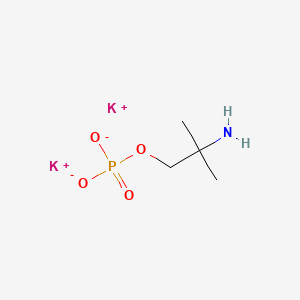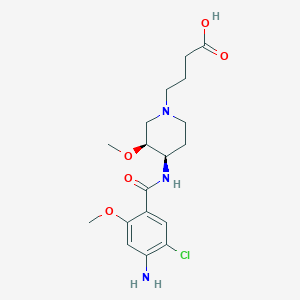
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is a complex organic compound with the molecular formula C15H9ClN2 It is a derivative of pyridocarbazole, characterized by the presence of a chlorine atom at the 3rd position and a phenylmethyl group at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridocarbazole compounds.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
11H-Pyrido(3,2-a)carbazole: A parent compound without the chlorine and phenylmethyl substitutions.
3-Chloro-11H-pyrido(3,2-a)carbazole: Similar structure but lacks the phenylmethyl group.
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is unique due to the specific substitutions at the 3rd and 11th positions, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
127040-49-7 |
|---|---|
Molecular Formula |
C22H15ClN2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
11-benzyl-3-chloropyrido[3,2-a]carbazole |
InChI |
InChI=1S/C22H15ClN2/c23-21-13-11-18-19(24-21)12-10-17-16-8-4-5-9-20(16)25(22(17)18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
GEKPZJRCHQBDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=C(C=C4)N=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


